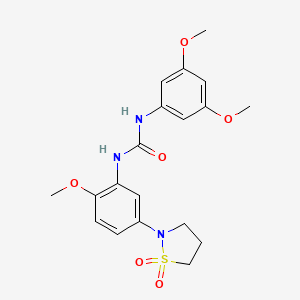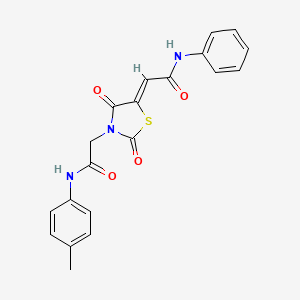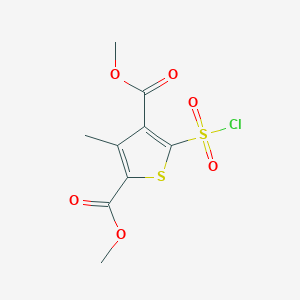
(2S)-3-Cyclopropyl-2,3-dimethylbutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3-Cyclopropyl-2,3-dimethylbutan-1-amine, also known as CX-5461, is a small molecule that has attracted attention in the scientific community for its potential use in cancer treatment. CX-5461 is a selective inhibitor of RNA polymerase I (Pol I), an enzyme that plays a critical role in the transcription of ribosomal RNA (rRNA) genes. Inhibition of Pol I by CX-5461 leads to nucleolar stress, activation of the p53 pathway, and ultimately, apoptosis of cancer cells.
作用機序
(2S)-3-Cyclopropyl-2,3-dimethylbutan-1-amine works by selectively inhibiting RNA polymerase I, which is responsible for transcribing ribosomal RNA genes. Inhibition of Pol I leads to nucleolar stress, activation of the p53 pathway, and ultimately, apoptosis of cancer cells. This compound has been shown to be more effective against cancer cells than normal cells, suggesting that it has a favorable therapeutic index.
Biochemical and Physiological Effects:
This compound has been shown to induce nucleolar stress and activate the p53 pathway in cancer cells. These effects lead to cell cycle arrest and apoptosis, ultimately resulting in the death of cancer cells. This compound has also been shown to reduce the expression of genes involved in DNA repair and cell survival, further contributing to its anti-cancer effects.
実験室実験の利点と制限
One advantage of (2S)-3-Cyclopropyl-2,3-dimethylbutan-1-amine is its selectivity for RNA polymerase I, which makes it a promising candidate for cancer treatment with fewer side effects than traditional chemotherapy. However, this compound has limitations in terms of its stability and solubility, which can affect its efficacy and bioavailability. Additionally, the mechanism of action of this compound is complex and not fully understood, which can make it difficult to optimize dosing and treatment regimens.
将来の方向性
Future research on (2S)-3-Cyclopropyl-2,3-dimethylbutan-1-amine will focus on optimizing its therapeutic potential and understanding its mechanism of action. This includes identifying biomarkers that can predict response to treatment, developing combination therapies that enhance its efficacy, and exploring its potential use in other diseases beyond cancer. Additionally, further research is needed to optimize the synthesis and formulation of this compound, which will improve its stability and solubility and make it a more viable candidate for clinical use.
合成法
The synthesis of (2S)-3-Cyclopropyl-2,3-dimethylbutan-1-amine involves a series of chemical reactions starting from commercially available compounds. The first step is the alkylation of cyclopropylacetaldehyde with 2,3-dimethylbutylamine, followed by a series of reactions to form the final product. The synthesis of this compound has been optimized to improve yield and purity, making it a viable candidate for further research.
科学的研究の応用
(2S)-3-Cyclopropyl-2,3-dimethylbutan-1-amine has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that this compound is effective against a variety of cancer cell lines, including those that are resistant to conventional chemotherapy. In vivo studies in mouse models have also shown promising results, with this compound reducing tumor growth and improving survival rates.
特性
IUPAC Name |
(2S)-3-cyclopropyl-2,3-dimethylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-7(6-10)9(2,3)8-4-5-8/h7-8H,4-6,10H2,1-3H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCGOGXWDKRSLD-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(C)(C)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C(C)(C)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-3-(Furan-2-yl)-2-[4-(2-phenylethyl)piperazine-1-carbonyl]prop-2-enenitrile](/img/structure/B2867175.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2867176.png)
![6-Methyl-2-(2-nitrophenyl)thiazolo[5,4-b]pyridine](/img/structure/B2867180.png)



![N-(1,3-benzodioxol-5-yl)-N-[(4-methoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B2867188.png)
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2867190.png)


![2-cyano-3-(2,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2867193.png)
![N-[4-[(2,6-difluorobenzoyl)carbamothioyl]-1,4-diazepane-1-carbothioyl]-2,6-difluorobenzamide](/img/structure/B2867195.png)

